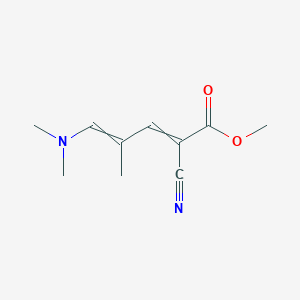







|
REACTION_CXSMILES
|
C([C:3]([C:11]([O:13][CH3:14])=[O:12])=[CH:4][C:5]([CH3:10])=[CH:6][N:7](C)[CH3:8])#N.[ClH:15]>ClCCCl>[CH3:14][O:13][C:11](=[O:12])[C:3]1[CH:4]=[C:5]([CH3:10])[CH:6]=[N:7][C:8]=1[Cl:15]
|


|
Name
|
|
|
Quantity
|
33.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C(=CC(=CN(C)C)C)C(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
330 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
After 21/4 hours, the clear solution was concentrated
|
|
Duration
|
4 h
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in water
|
|
Type
|
EXTRACTION
|
|
Details
|
this solution was extracted with dichloromethane (3×100 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The pooled organic layers were dried with sodium sulphate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
Crystallisation of the residue from petrol yielded colourless crystals of 2-chloro-5-methylnicotinic acid methyl ester (30.0g, 93.4% of theoretical yield) with m.pt. 31° C.-33° C.
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(C1=C(N=CC(=C1)C)Cl)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |